molecular formula C15H7Cl3O2 B11457026 6,8-Dichloro-2-(2-chlorophenyl)chromen-4-one CAS No. 89112-92-5

6,8-Dichloro-2-(2-chlorophenyl)chromen-4-one

Cat. No.: B11457026
CAS No.: 89112-92-5
M. Wt: 325.6 g/mol
InChI Key: GNSKIYXSRRHZJI-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(2-chlorophenyl)-4H-chromen-4-one is a chemical compound with a complex structure that includes multiple chlorine atoms and a chromenone core

Preparation Methods

The synthesis of 6,8-dichloro-2-(2-chlorophenyl)-4H-chromen-4-one typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with 6,8-dichloro-4H-chromen-4-one under specific conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6,8-Dichloro-2-(2-chlorophenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,8-Dichloro-2-(2-chlorophenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-(2-chlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6,8-Dichloro-2-(2-chlorophenyl)-4H-chromen-4-one can be compared with similar compounds such as:

    6,8-Dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one: This compound has a similar structure but with a benzoxazinone core.

    6,8-Dichloro-2-(2-chlorophenyl)-4-oxoquinazoline-3(4H)-acetic acid: Another structurally related compound with a quinazoline core.

The uniqueness of 6,8-dichloro-2-(2-chlorophenyl)-4H-chromen-4-one lies in its chromenone core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

89112-92-5

Molecular Formula

C15H7Cl3O2

Molecular Weight

325.6 g/mol

IUPAC Name

6,8-dichloro-2-(2-chlorophenyl)chromen-4-one

InChI

InChI=1S/C15H7Cl3O2/c16-8-5-10-13(19)7-14(20-15(10)12(18)6-8)9-3-1-2-4-11(9)17/h1-7H

InChI Key

GNSKIYXSRRHZJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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